
2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile
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Overview
Description
2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile is an organic compound that features a nicotinonitrile core substituted with a phenyl group at the 6-position and a 4-cyanobenzylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a reaction between 2-chloronicotinonitrile and phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Introduction of the 4-Cyanobenzylthio Group: The 4-cyanobenzylthio group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile can undergo various types of chemical reactions, including:
Substitution: The phenyl and cyanobenzyl groups can participate in electrophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be employed in studies investigating the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile
- 2-((4-Cyanobenzyl)thio)-6-chloronicotinonitrile
- 2-((4-Cyanobenzyl)thio)-6-ethylnicotinonitrile
Uniqueness
2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile is unique due to the presence of both a phenyl group and a 4-cyanobenzylthio group on the nicotinonitrile core. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[(4-cyanophenyl)methylsulfanyl]-6-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3S/c21-12-15-6-8-16(9-7-15)14-24-20-18(13-22)10-11-19(23-20)17-4-2-1-3-5-17/h1-11H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGPHAGYCHDQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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